Copper(II) nitrate trihydrate

Description

Properties

IUPAC Name |

copper;dinitrate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2NO3.3H2O/c;2*2-1(3)4;;;/h;;;3*1H2/q+2;2*-1;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTLQDJHRPXDSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH6N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051445 | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue deliquescent solid; [Merck Index] Dark blue hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13124 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10031-43-3 | |

| Record name | Cupric nitrate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(II) nitrate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitric acid, copper(2+) salt, hydrate (2:1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC NITRATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/066PG1506T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Copper(II) Nitrate Trihydrate: From Crystal Structure to Practical Applications

This guide provides a comprehensive technical overview of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, crystal structure, synthesis, and diverse applications, with a focus on the scientific principles underpinning its utility.

Introduction: The Versatile Nature of a Hydrated Copper Salt

This compound is an inorganic compound that presents as deep blue, deliquescent crystals.[1] It is the most common hydrated form of copper(II) nitrate and is highly soluble in water and ethanol.[1] This solubility, combined with its role as a strong oxidizing agent and a source of the cupric ion, makes it a versatile reagent in numerous chemical transformations and industrial processes.[2] Its applications span from being a precursor in the synthesis of catalysts and nanomaterials to its use in electroplating, pyrotechnics, and as a mordant in the textile industry.[1][2][3][4]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective and safe use in a research and development setting. Key quantitative data are summarized in the table below.

| Property | Value | References |

| Chemical Formula | Cu(NO₃)₂·3H₂O | [5] |

| Molar Mass | 241.60 g/mol | [5][6] |

| Appearance | Deep blue crystalline solid | [1] |

| Density | 2.32 g/cm³ | [5][6] |

| Melting Point | 114.5 °C (decomposes) | [1][5] |

| Boiling Point | 170 °C (decomposes) | [6] |

| Solubility in Water | 381 g/100 mL (at 40 °C) | [6] |

| Crystal System | Rhombohedral | [7] |

Crystal Structure and Coordination Chemistry

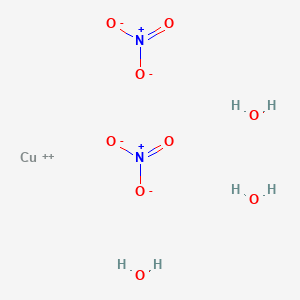

The following diagram illustrates the expected distorted octahedral coordination of the copper(II) ion in the trihydrate crystal lattice.

Thermal Decomposition

Upon heating, hydrated copper(II) nitrate does not simply lose its water of crystallization to form the anhydrous salt. Instead, it undergoes decomposition. At around 80 °C, the trihydrate converts to a basic copper nitrate, Cu₂(NO₃)(OH)₃, which in turn decomposes to copper(II) oxide (CuO) at approximately 180 °C. [6]The overall thermal decomposition of copper(II) nitrate yields copper(II) oxide, nitrogen dioxide, and oxygen.

Reaction: 2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)

This reactivity is exploited in some laboratory-scale preparations of nitric acid by heating copper nitrate and dissolving the resulting nitrogen dioxide in water. [6]

Applications in Research and Development

The utility of this compound in a scientific setting is broad and multifaceted.

-

Catalysis: It serves as a precursor for the synthesis of copper-based catalysts, which are employed in a variety of organic reactions, including oxidation, nitration, and coupling reactions. [1]For instance, it can catalyze the oxidative coupling of 2,6-dimethylphenol to produce a valuable engineering polymer. [1]* Synthesis of Coordination Polymers and MOFs: As a source of Cu(II) ions, it is a key starting material in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.

-

Electrochemistry and Materials Science: In electroplating, it is used to prepare baths for depositing copper layers on various substrates, enhancing their conductivity and corrosion resistance. [2][3]It is also used in the synthesis of nanomaterials, such as copper oxide nanoparticles.

-

Organic Synthesis: In conjunction with acetic anhydride, copper(II) nitrate can be used as an effective nitrating agent for aromatic compounds. [1]* Drug Development and Biological Studies: While not a therapeutic agent itself, copper complexes derived from copper(II) nitrate are investigated for their potential biological activities. The anti-inflammatory effects of certain copper nitrate-containing compounds have been reported. [8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Oxidizing Agent: It is a strong oxidizer and can ignite or intensify the fire of combustible materials. [6]It should be stored away from flammable substances.

-

Toxicity and Irritation: The compound is harmful if swallowed or inhaled and causes skin and eye irritation. Ingestion can lead to irritation of the digestive tract.

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All work should be conducted in a chemical fume hood to avoid inhalation of dust or fumes.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is deliquescent and will absorb moisture from the air.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a fundamental inorganic compound with a rich chemistry and a wide array of applications in both academic research and industrial processes. Its properties as an oxidizing agent, a reliable source of cupric ions, and a precursor to various materials make it an indispensable tool for chemists and material scientists. A thorough understanding of its crystal structure, properties, and safe handling is crucial for leveraging its full potential in scientific discovery and technological innovation.

References

-

Wikipedia. (n.d.). Copper(II) nitrate. Retrieved January 9, 2026, from [Link]

-

Blue Grass Chemical Specialties. (2024, July 29). The Versatile Uses of Copper Nitrate. Retrieved January 9, 2026, from [Link]

-

T3DB. (n.d.). MATERIAL SAFETY DATA SHEET Copper(II) nitrate, trihydrate. Retrieved January 9, 2026, from [Link]

-

Crystal growing wiki. (n.d.). Copper(II) nitrate. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

SEDICI. (n.d.). Synthesis, crystal structure and cytotoxicity assays of a copper(II) nitrate complex with a tridentate ONO acylhydrazone ligand. Retrieved January 9, 2026, from [Link]

-

ChemDB. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

University of Colorado Boulder. (2010, May 24). Crystal Growing Guide. Retrieved January 9, 2026, from [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation. Retrieved January 9, 2026, from [Link]

-

Ataman Kimya. (n.d.). This compound. Retrieved January 9, 2026, from [Link]

-

Blue Grass Chemical Specialties. (2024, July 29). The Versatile Uses of Copper Nitrate. Retrieved January 9, 2026, from [Link]

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. Copper(II) nitrate - Crystal growing [en.crystalls.info]

- 3. rsc.org [rsc.org]

- 4. This compound [chemister.ru]

- 5. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. colorado.edu [colorado.edu]

- 8. File:Copper(II)-nitrate-anhydrous-xtal-1965-Cu-coordination-CM-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive examination of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), a compound of significant interest in chemical synthesis, catalysis, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes fundamental physicochemical data with practical, field-proven insights. We will explore its crystal structure, solubility, spectroscopic signatures, and thermal behavior, grounding these properties in the context of their implications for experimental design and application. The causality behind analytical methods and synthetic protocols is elucidated to provide a self-validating framework for its use in the laboratory.

Introduction: The Versatile Nature of a Coordination Compound

Copper(II) nitrate is an inorganic compound that most commonly exists as a blue, hygroscopic crystalline solid in its hydrated forms, with the trihydrate being a frequently utilized variant in laboratory and commercial settings.[1] Its versatility stems from the properties of the copper(II) ion (Cu²⁺), a d⁹ transition metal center, which imparts distinct catalytic, oxidative, and coordination characteristics. The compound serves as a critical precursor for the synthesis of copper(II) oxide, a widely used catalyst in organic chemistry, and finds applications ranging from textile dyeing and metal polishing to pyrotechnics and as a nitrating agent in organic synthesis. For researchers, a deep understanding of its properties is paramount for leveraging its reactivity and ensuring safe, reproducible experimental outcomes.

Core Physicochemical Properties

The utility of Cu(NO₃)₂·3H₂O in any application begins with a quantitative understanding of its fundamental properties. These characteristics dictate its behavior in solution, its stability under various conditions, and its suitability for specific synthetic transformations.

Physical and Chemical Identity

The key identifying and physical properties are summarized in Table 1. The compound presents as deep blue, deliquescent crystals, indicating a strong affinity for atmospheric moisture.[2][3] This hygroscopic nature necessitates storage in tightly sealed containers in a dry environment to maintain its structural integrity.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | copper;dinitrate;trihydrate | [2] |

| CAS Number | 10031-43-3 | [2][5][6] |

| Molecular Formula | Cu(NO₃)₂·3H₂O | [4] |

| Molar Mass | 241.60 g/mol | [2][7] |

| Appearance | Blue hygroscopic crystals | [1][4][5] |

| Density | 2.32 g/cm³ | [3][4][7] |

| Melting Point | 114.5 °C (decomposes) | [3][6][7] |

| Boiling Point | 170 °C (decomposes) | [4][7] |

| Crystal Structure | Rhombohedral (hydrates) | [1][7] |

Solubility Profile: A Medium for Reaction

The high solubility of this compound in water and other polar solvents is a crucial property, enabling its use in a wide array of solution-phase reactions.[8] In aqueous solutions, it dissociates to form the hexaaquacopper(II) complex, [Cu(H₂O)₆]²⁺, which is responsible for the characteristic blue color.[7] This complex is labile, meaning the water ligands can be readily exchanged, which is the basis for much of its coordination chemistry.

| Solvent | Solubility ( g/100 g or g/100 mL of solvent) | Temperature (°C) | Source(s) |

| Water | 83.5 | 0 | [6] |

| Water | 124.7 | 20 | [6] |

| Water | 381 | 40 | [7][9] |

| Water | 666 | 80 | [7][9] |

| Ethanol | 100 | 12.5 | [6][10] |

| Ethanol | Very soluble | - | [3][7] |

| Ammonia | Very soluble | - | [7][9] |

| Dimethylformamide | 20 | 25 | [6] |

Crystal and Molecular Structure

The hydrated forms of copper(II) nitrate crystallize in the rhombohedral system.[1][7] The coordination geometry around the central copper(II) ion is typically octahedral. In aqueous solution, this coordination is fulfilled by six water molecules, forming [Cu(H₂O)₆]²⁺.[7] The d⁹ electronic configuration of Cu²⁺ often leads to Jahn-Teller distortion in its octahedral complexes, though this effect is not always pronounced.[7] The nitrate ions are not directly coordinated to the copper center in the fully aquated complex but exist as counter-ions within the crystal lattice.

Spectroscopic and Thermal Analysis

Characterization of Cu(NO₃)₂·3H₂O relies on standard analytical techniques that probe its molecular vibrations, electronic transitions, and thermal stability.

Spectroscopic Properties

-

Infrared (IR) and Raman Spectroscopy: In solution, FTIR and Raman spectra can confirm the formation of the copper nitrate complex, CuNO₃⁺, at high concentrations.[11] The spectra show new bands indicating a lowering of symmetry for the complexed nitrate ion from its free D₃h symmetry. A Raman band around 335 cm⁻¹ can be assigned to the symmetric copper-oxygen stretch, supporting a bidentate coordination of the nitrate ion in some contexts.[11] The IR spectrum of the solid trihydrate will prominently feature strong, broad absorptions in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of the water of hydration, and sharp, intense bands associated with the nitrate anion (N-O stretching).[12]

-

UV-Visible (UV-Vis) Spectroscopy: The blue color of Cu(NO₃)₂·3H₂O solutions is due to a broad absorption band in the visible region, centered around 800 nm. This corresponds to a d-d electronic transition within the [Cu(H₂O)₆]²⁺ complex. The position and intensity of this peak are sensitive to the ligand environment, making UV-Vis spectroscopy a useful tool for studying ligand exchange reactions.[13]

Thermal Decomposition Analysis

The thermal decomposition of this compound is a multi-step process that is crucial to understand for applications in catalyst preparation and pyrotechnics. Heating the compound does not yield the anhydrous salt; instead, it undergoes dehydration and decomposition.[7]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Place 5-10 mg of Cu(NO₃)₂·3H₂O powder into an alumina crucible.

-

Instrumentation: Use a TGA/DTA (Thermogravimetric Analyzer/Differential Thermal Analyzer).

-

Atmosphere: Run the experiment under a controlled atmosphere, such as air or an inert gas like argon or nitrogen, at a flow rate of 50 mL/min. The reaction pathway can differ depending on the atmosphere.[14]

-

Heating Program: Heat the sample from room temperature to 500 °C at a constant ramp rate of 10 °C/min.

-

Data Analysis: Monitor the mass loss (TG curve) and heat flow (DTA curve) as a function of temperature.

Interpretation of Results: The decomposition proceeds via distinct stages, which can be visualized in the following pathway diagram.

Caption: Thermal decomposition pathway of Cu(NO₃)₂·3H₂O.

The initial mass loss corresponds to the release of the three water molecules. This is followed by the decomposition into a basic copper nitrate intermediate, Cu₂(NO₃)(OH)₃.[7] Upon further heating, this intermediate decomposes to form black copper(II) oxide (CuO), releasing toxic nitrogen dioxide (NO₂) gas and oxygen (O₂).[7][15][16]

Chemical Reactivity and Synthesis

Key Reactions

-

Oxidizing Agent: As a salt containing nitrate, it is a strong oxidizing agent and can react vigorously, or even cause fire, upon contact with combustible or organic materials.[4][17]

-

Nitration Reagent: When combined with acetic anhydride, it serves as an effective reagent for the nitration of aromatic compounds.[9]

-

Precursor to Copper(II) Oxide: As detailed in the thermal decomposition section, its primary use in catalysis is as a precursor to CuO, which is often supported on various materials.[18]

Synthesis Protocols

The most common laboratory synthesis involves the reaction of metallic copper or copper(II) oxide with nitric acid.[7][19]

Experimental Protocol: Synthesis from Copper Metal

-

Safety: Perform this entire procedure in a well-ventilated chemical fume hood. The reaction produces toxic nitrogen dioxide gas. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Reaction Setup: Place 10 g of copper metal (turnings or wire) into a 250 mL Erlenmeyer flask.

-

Acid Addition: Slowly and carefully add 40 mL of concentrated nitric acid (HNO₃) to the flask. The reaction is vigorous and exothermic.

-

Causality: Using concentrated acid leads to the production of nitrogen dioxide (NO₂). The reaction is: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2H₂O(l) + 2NO₂(g).[7] Dilute nitric acid would produce nitric oxide (NO) instead.

-

-

Reaction Completion: Allow the reaction to proceed until all the copper has dissolved and the evolution of brown NO₂ gas has ceased. The solution will be a deep blue-green.

-

Crystallization: Gently heat the solution to evaporate some of the water and concentrate the solution. Do not boil vigorously to avoid premature decomposition.[9]

-

Isolation: Allow the concentrated solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

-

Filtration: Collect the blue crystals by vacuum filtration and wash them sparingly with a small amount of ice-cold distilled water.

-

Drying: Dry the crystals in a desiccator. Do not oven-dry, as heating can cause decomposition.[9]

Caption: Workflow for laboratory synthesis of Cu(NO₃)₂·3H₂O.

Safety and Handling

This compound is a hazardous substance and must be handled with care.

-

Hazards: It is a strong oxidizer and may intensify fire.[20][21] It is harmful if swallowed or absorbed through the skin and causes severe skin and eye burns.[2][17][22] It is very toxic to aquatic life with long-lasting effects.[22]

-

Handling: Use only in a chemical fume hood. Keep away from heat and combustible materials. Avoid generating dust.[4] Wear protective gloves, clothing, and eye/face protection.[22]

-

Storage: Store in a cool, dry, well-ventilated place away from combustible materials.[3] The compound is deliquescent and moisture-sensitive.[3][21]

Applications in Research and Development

The properties described herein directly inform the compound's use in advanced applications.

-

Catalysis: As a precursor to finely dispersed copper oxide catalysts, it is integral in reactions like the oxidation of CO, reduction of nitrogen oxides (DeNOx), and in organic coupling reactions.[18]

-

Organic Synthesis: Its role in "Claycop," a reagent where copper nitrate is supported on clay, provides a mild and efficient method for oxidizing thiols and dithioacetals.[1]

-

Materials Science: It is used in the preparation of novel coordination polymers and metal-organic frameworks (MOFs), where the copper ion acts as a metallic node.

-

Drug Development: While not a direct therapeutic, copper complexes are studied for their biological activity. Cu(NO₃)₂·3H₂O can serve as a starting material for synthesizing novel copper-based compounds with potential antimicrobial or anticancer properties.

Conclusion

This compound is more than a simple inorganic salt; it is a versatile reagent whose utility is deeply rooted in its fundamental physical and chemical properties. Its coordination chemistry, redox activity, and well-defined thermal decomposition pathway make it an invaluable tool for researchers. A thorough understanding of its hygroscopic nature, solubility, and reactivity is essential for its effective and safe application in the laboratory, from synthesizing advanced materials to developing novel catalytic systems.

References

-

Copper(II) nitrate, trihydrate - SAFETY DATA SHEET. (2009-09-23). 22

-

Material Safety Data Sheet - Copper(II) nitrate, trihydrate, pa - Cole-Parmer. 17

-

MATERIAL SAFETY DATA SHEET Copper(II) nitrate, trihydrate - T3DB. Link

-

The crystal structure of copper mercury oxynitrate trihydrate, Cu(NO3)2.HgO.3H2O. (IUCr). 23

-

Cupric nitrate - SAFETY DATA SHEET. 20

-

Copper(II) nitrate - Wikipedia. Link

-

Copper(II) Nitrate SDS (Safety Data Sheet) - Flinn Scientific. (2015-12-07). Link

-

This compound | CuH6N2O9 | CID 9837674 - PubChem. Link

-

Safety Data Sheet: ≥98 %, p.a., ACS - Carl ROTH. Link

-

Cupric nitrate trihydrate | 10031-43-3 - ChemicalBook. (2025-09-25). Link

-

Thermal decomposition of copper (II) nitrate trihydrate: a DTA/TG... - ResearchGate. Link

-

This compound - Ataman Kimya. Link

-

Copper(II) nitrate - Sciencemadness Wiki. (2023-10-01). Link

-

This compound. Link

-

Thermal Decomposition of Copper(II) Nitrate - YouTube. (2020-12-02). Link

-

Copper(II) nitrate - Crystal growing wiki. Link

-

Copper(II) nitrate - Solubility of Things. Link

-

Copper nitrate, trihydrate - Tropag. Link

-

Thermal Decomposition of Hydrated Copper Nitrate [Cu(NO3)2·3H2O] on Activated Carbon Fibers. (2004-12-04). Link

-

COPPER NITRATE - Ataman Kimya. Link

-

Cupric nitrate | Cu(NO3)2 | CID 18616 - PubChem - NIH. Link

-

Electronic supplementary information Experimental section Chemicals: Copper nitrate trihydrate (Cu(NO3)2·3H2O, 99-100%) was pur. Link

-

What happens when copper nitrate undergoes heating class 12 chemistry CBSE - Vedantu. Link

-

This compound | AMERICAN ELEMENTS ®. Link

-

mp-662543: Cu(NO3)2 (Orthorhombic, Pbcn, 60) - Materials Project. Link

-

Cu(NO3)2·3H2O-mediated synthesis of 4′-(2-pyridyl)-2,2′:6′,2″-terpyridine (L2) from N-(2-pyridylmethyl)pyridine-2-methylketimine (L1). A C-C bond-forming reaction and the structure of {[Cu( - ResearchGate. (2025-08-10). Link

-

IR spectrum of Cu(NO3)2·3H2O | Download Scientific Diagram - ResearchGate. Link

-

Copper(II) nitrate hydrate (Cu(NO3)2•xH2O)-Crystalline - FUNCMATER. Link

-

FTIR and Raman spectra and structure of Cu(NO>3>)>+> in aqueous solution and acetone - Northern Arizona University. Link

-

Cupric nitrate - the NIST WebBook - National Institute of Standards and Technology. Link

-

Electronic Supplementary Information Experimental Section Materials: Copper nitrate trihydrate (Cu(NO3)2·3H2O), ferric nitrate - The Royal Society of Chemistry. Link

-

(a) UV‐Vis spectra of Cu(NO3)2 ⋅ 3H2O (black), LS‐(bpy)2 (blue), and... - ResearchGate. Link-and-mixture-of-LS-bpy_fig2_334997034)

Sources

- 1. wholesale Copper(II) nitrate hydrate Crystalline - FUNCMATER [funcmater.com]

- 2. This compound | CuH6N2O9 | CID 9837674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cupric nitrate trihydrate | 10031-43-3 [chemicalbook.com]

- 4. Copper(II) Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. Copper nitrate, trihydrate [tropag.com]

- 6. This compound [chemister.ru]

- 7. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 10. Cupric nitrate | Cu(NO3)2 | CID 18616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. experts.nau.edu [experts.nau.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. What happens when copper nitrate undergoes heating class 12 chemistry CBSE [vedantu.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. carbon.or.kr [carbon.or.kr]

- 19. Copper(II) nitrate - Crystal growing [en.crystalls.info]

- 20. thermofishersci.in [thermofishersci.in]

- 21. carlroth.com [carlroth.com]

- 22. fishersci.com [fishersci.com]

- 23. journals.iucr.org [journals.iucr.org]

A Comprehensive Technical Guide to the Synthesis and Preparation of Copper(II) Nitrate Trihydrate

This guide provides an in-depth exploration of the synthesis, purification, and characterization of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), a versatile inorganic compound with significant applications in organic synthesis, catalysis, and materials science.[1][2][3] Tailored for researchers, chemists, and professionals in drug development, this document elucidates the critical scientific principles and practical methodologies for the successful laboratory-scale preparation of this compound.

Introduction and Physicochemical Properties

Copper(II) nitrate is an inorganic salt that exists in various hydrated forms, with the trihydrate being a common and stable variant.[4] It presents as a blue, hygroscopic crystalline solid, highly soluble in water and ethanol.[4][5][6] The compound's utility stems from its role as a source of the cupric ion (Cu²⁺) and as an effective oxidizing and nitrating agent in various chemical transformations.[2][7] Understanding its fundamental properties is paramount for its synthesis and application.

Table 1: Physicochemical Properties of Copper(II) Nitrate and its Hydrates

| Property | Anhydrous (Cu(NO₃)₂) | Trihydrate (Cu(NO₃)₂·3H₂O) | Hexahydrate (Cu(NO₃)₂·6H₂O) |

| Molar Mass | 187.56 g/mol [4] | 241.60 g/mol [4] | 232.59 g/mol (hemipentahydrate)[4] |

| Appearance | Blue-green crystals[4] | Blue crystals[4] | Blue crystals |

| Density | 3.05 g/cm³[4] | 2.32 g/cm³[4] | 2.07 g/cm³[4] |

| Melting Point | 256 °C (decomposes)[5] | 114.5 °C[5] | 26.4 °C (decomposes)[4] |

| Boiling Point | Decomposes[5] | 170 °C (decomposes)[4] | Decomposes |

| Solubility in Water | Highly soluble | 381 g/100 mL at 40 °C[4] | 243.7 g/100 mL at 80 °C[5] |

Note: The trihydrate decomposes upon heating above 80°C, initially forming basic copper nitrate and then converting to copper(II) oxide at higher temperatures.[4]

Synthesis Methodologies: Principles and Protocols

The synthesis of this compound can be approached through several routes. The choice of method often depends on the available starting materials, desired purity, and scale of the preparation.

Method A: Direct Oxidation of Copper Metal with Nitric Acid

This is the most common and direct laboratory method for preparing Copper(II) nitrate.[1][4] It involves the reaction of metallic copper with nitric acid. The stoichiometry of the reaction is critically dependent on the concentration of the nitric acid used.

Causality Behind Experimental Choices:

-

Nitric Acid Concentration: Concentrated nitric acid leads to the formation of nitrogen dioxide (NO₂), a toxic brown gas.[8][9] Dilute nitric acid, on the other hand, primarily produces nitric oxide (NO), a colorless gas that readily oxidizes to NO₂ in the air.[9][10] For laboratory safety and control, using a moderately concentrated acid is often preferred, with the reaction performed in a well-ventilated fume hood.

-

Temperature Control: The reaction is exothermic and can accelerate rapidly.[8][10] Controlling the rate of addition of the acid or cooling the reaction vessel is crucial to prevent the reaction from becoming too vigorous and to minimize the release of nitrogen oxide fumes.

Governing Chemical Equations:

-

With Concentrated Nitric Acid: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)[9][11]

-

With Dilute Nitric Acid: 3Cu(s) + 8HNO₃(aq) → 3Cu(NO₃)₂(aq) + 2NO(g) + 4H₂O(l)[9][12]

Experimental Workflow Diagram:

Caption: Workflow for Copper(II) Nitrate synthesis via direct oxidation.

Step-by-Step Protocol:

-

Preparation: Weigh a predetermined amount of copper metal (e.g., turnings, wire).

-

Reaction Setup: Place the copper in a large beaker or flask inside a certified chemical fume hood.

-

Acid Addition: Slowly and carefully add nitric acid (e.g., 8M) to the copper. The reaction will commence, producing a blue solution and brown fumes of nitrogen dioxide.[8]

-

Reaction Control: Control the reaction rate by adjusting the speed of acid addition or by using an ice bath if the reaction becomes too vigorous.

-

Completion: Once all the copper has dissolved, gently heat the solution to a temperature of 60-70 °C to ensure the reaction is complete and to expel any remaining dissolved nitrogen oxides.[8]

-

Cooling: Allow the deep blue solution to cool to room temperature.

Method B: Neutralization of a Copper(II) Salt

An alternative, often safer, method involves the neutralization of a basic copper salt, such as copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂), with nitric acid. This method avoids the production of toxic nitrogen oxides.

Causality Behind Experimental Choices:

-

Choice of Salt: Copper(II) carbonate is a stable, commercially available solid that reacts readily with acid to produce carbon dioxide, which is much less hazardous than nitrogen oxides.

-

Acid Addition: Adding the copper carbonate portion-wise to the acid allows for better control over the effervescence (CO₂ evolution) and prevents the reaction mixture from foaming over.

Governing Chemical Equation:

CuCO₃(s) + 2HNO₃(aq) → Cu(NO₃)₂(aq) + H₂O(l) + CO₂(g)

Experimental Workflow Diagram:

Caption: Workflow for Copper(II) Nitrate synthesis via neutralization.

Step-by-Step Protocol:

-

Preparation: Place a measured volume of dilute nitric acid in a beaker.

-

Neutralization: Slowly add small portions of copper(II) carbonate powder to the acid while stirring. Effervescence will occur.

-

Completion: Continue adding the carbonate until no more gas evolves and a small amount of unreacted solid remains, indicating that the acid has been fully neutralized.

-

Filtration: Filter the solution to remove any excess copper carbonate and other solid impurities. The resulting clear blue filtrate is a solution of Copper(II) nitrate.

Purification and Crystallization

Regardless of the synthetic route, the final product is obtained by crystallization from the aqueous solution. The solubility of Copper(II) nitrate is highly dependent on temperature, a property that is exploited during recrystallization to achieve high purity.[13][14]

Causality Behind Experimental Choices:

-

Evaporation: Gently heating the solution concentrates it by evaporating excess water, leading to a supersaturated solution upon cooling.[6] It is crucial not to overheat the solution, as this can cause decomposition of the nitrate salt.[4][5]

-

Cooling Rate: Slow cooling of the saturated solution promotes the formation of large, well-defined crystals. Rapid cooling tends to produce smaller, less pure crystals.

-

Washing: The harvested crystals are washed with a small amount of ice-cold distilled water to remove any soluble impurities adhering to the crystal surface. Using cold water minimizes the dissolution of the desired product.

Step-by-Step Protocol:

-

Concentration: Gently heat the blue Copper(II) nitrate solution to evaporate some of the water. The solution is sufficiently concentrated when crystals start to form on a glass rod dipped into the solution and then removed.

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the yield of crystals.[13]

-

Isolation: Collect the blue crystals by vacuum filtration.

-

Washing: Wash the crystals with a minimal amount of ice-cold distilled water.

-

Drying: Dry the crystals by pressing them between filter papers or in a desiccator. Do not heat the crystals to dry them, as this will drive off the water of hydration and may lead to decomposition.[5]

Characterization of this compound

To confirm the identity and purity of the synthesized product, several analytical techniques can be employed.

Table 2: Characterization Techniques

| Technique | Purpose | Expected Result |

| Melting Point Determination | Assess purity and confirm identity. | Sharp melting point around 114.5 °C.[5] Impurities will broaden and depress the melting point range. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups and confirm the presence of nitrate and water. | Shows characteristic absorption bands for the nitrate group (N-O stretching) and broad bands for the O-H stretching of the water of hydration.[15][16] |

| X-ray Diffraction (XRD) | Determine the crystalline structure. | The diffraction pattern should match the known pattern for this compound, confirming the crystal phase.[17][18] |

| Thermogravimetric Analysis (TGA) | Quantify the water of hydration and study thermal decomposition. | A weight loss corresponding to three water molecules should be observed, followed by decomposition at higher temperatures.[15] |

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

-

Nitric Acid: A highly corrosive and strong oxidizing agent.[19] It can cause severe burns upon contact with skin and eyes.[20] Vapors are toxic if inhaled.[19]

-

Nitrogen Oxides (NOₓ): Toxic gases are produced when nitric acid reacts with copper.[8][23] Inhalation can cause severe respiratory issues.[23]

-

Control: All reactions that generate these gases must be performed in a well-ventilated fume hood.

-

-

Copper(II) Nitrate: Toxic if ingested and can cause irritation to the skin and eyes.[1][24]

-

Handling: Avoid creating dust. Wear gloves and safety glasses when handling the solid.

-

Conclusion

The synthesis of this compound is a fundamental laboratory procedure that illustrates key chemical principles, including redox reactions, acid-base chemistry, and crystallization. By carefully selecting the synthetic methodology and adhering to rigorous safety and procedural standards, researchers can reliably produce this important chemical compound for a wide array of applications in the scientific and industrial sectors.

References

-

Wikipedia. (n.d.). Copper(II) nitrate. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, October 1). Copper(II) nitrate. Retrieved from [Link]

-

YouTube. (2020, December 2). Thermal Decomposition of Copper(II) Nitrate. Retrieved from [Link]

-

Study.com. (n.d.). This is a stoichiometry equation. C u ( s ) + 4 ( HNO 3 ) ( aq ) ? C u ( NO 3 ) 2 ( aq ) +.... Retrieved from [Link]

-

MEL Science. (n.d.). The characteristics of copper, and the reaction of the metal with nitric acid. Retrieved from [Link]

-

Quora. (2020, April 5). Copper (II) nitrate decomposes upon heating to form copper (II) oxide, nitrogen dioxide gas, and oxygen gas. If 1.0 mole of copper (II) nitrate decomposes, how many moles of nitrogen dioxide would be formed?. Retrieved from [Link]

-

Quora. (2023, October 10). What will happen to a hot saturated solution of copper 2 nitrate as the solution is cooled down? The solvent will evaporate? No visible change in colour? Crystals will precipitate out of the solution? Will the solution turn from blue to colourless?. Retrieved from [Link]

-

University of Wisconsin-Madison. (2002, September 12). Nitric Acid Acts Upon Copper. Retrieved from [Link]

-

brainly.com. (2019, September 2). [FREE] The decomposition of copper(II) nitrate on heating is an endothermic reaction:. Retrieved from [Link]

-

chemeurope.com. (n.d.). Copper(II) nitrate. Retrieved from [Link]

-

Multichem Exports. (n.d.). Copper(II) nitrate. Retrieved from [Link]

-

Altichem. (n.d.). COPPER NITRATE ( Cu(NO3)2 ). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of copper nitrate. Retrieved from [Link]

-

Quora. (2024, May 22). What safety precautions should I take when handling nitric acid?. Retrieved from [Link]

-

Iran chemistry. (n.d.). Production of pure industrial copper nitrate. Retrieved from [Link]

-

Filo. (2024, December 15). 65 Copper metal reacts with nitric acid according to the 4 equation given... Retrieved from [Link]

-

YouTube. (2025, August 13). What Are The Lab Safety Precautions For Nitric Acid? - Chemistry For Everyone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental Section Materials: Copper nitrate trihydrate (Cu(NO3)2·3H2O), ferric nitrate. Retrieved from [Link]

-

NJ.gov. (2008, December). Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Taiwan University of Science and Technology. (n.d.). EXPERIMENTAL SECTION Chemicals this compound was purchased from KANTO chemistry. Chromium(III) nitrate nonahydra. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS AND CHARACTERIZATION OF COPPER HYDROXYNITRATE AND COPPER OXIDE BY HYDROTHERMAL METHOD. Retrieved from [Link]

-

SpectraBase. (n.d.). COPPER (II) NITRATE, TRIHYDRATE - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal decomposition of hydrated copper nitrate [Cu(NO3)2·3H2O] on activated carbon fibers | Request PDF. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Making copper. Retrieved from [Link]

-

Lab Alley. (n.d.). Copper (Cupric) Nitrate Trihydrate Crystal, Purified. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information Experimental section Chemicals: Copper nitrate trihydrate (Cu(NO3)2·3H2O, 99-100%) was pur. Retrieved from [Link]

-

Crystal growing wiki. (n.d.). Copper(II) nitrate. Retrieved from [Link]

- Google Patents. (n.d.). CN104925848A - Copper nitrate purification method.

-

Brainly.in. (2022, March 17). describe how copper 2 nitrate is prepared by using recycled copper wire. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Copper(II) nitrate Exporter | Copper(II) nitrate Exporting Company | Copper(II) nitrate International Distributor [multichemexports.com]

- 3. This compound (10031-43-3) at Nordmann - nordmann.global [nordmann.global]

- 4. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 5. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 6. laballey.com [laballey.com]

- 7. Copper(II)_nitrate [chemeurope.com]

- 8. The characteristics of copper, and the reaction of the metal with nitric acid | MEL Chemistry [melscience.com]

- 9. echemi.com [echemi.com]

- 10. Nitric Acid Acts Upon Copper [www1.chem.umn.edu]

- 11. homework.study.com [homework.study.com]

- 12. 65 Copper metal reacts with nitric acid according to the 4 equation given.. [askfilo.com]

- 13. quora.com [quora.com]

- 14. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. spectrabase.com [spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. ehs.washington.edu [ehs.washington.edu]

- 20. labproinc.com [labproinc.com]

- 21. youtube.com [youtube.com]

- 22. quora.com [quora.com]

- 23. m.youtube.com [m.youtube.com]

- 24. nj.gov [nj.gov]

An In-depth Technical Guide to the Solubility of Copper(II) Nitrate Trihydrate in Organic Solvents

Foreword: The Context for Solubility

To the researcher, the synthetic chemist, and the materials scientist, the dissolution of a salt is not a mere physical process; it is the critical first step that enables chemistry. Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O, is a versatile and accessible inorganic salt with a rich history in chemical applications. Its utility as a catalyst, oxidizing agent, and precursor for copper-based materials is well-documented.[1][2] However, unlocking its full potential in modern applications, from catalysis in organic synthesis to the formulation of advanced materials, hinges on a nuanced understanding of its behavior in non-aqueous media. This guide moves beyond simple data points to explore the fundamental principles governing the solubility of this hydrated ionic compound in organic solvents, providing both the theoretical framework and the practical methodologies required for successful application.

Guiding Principles: The Chemistry of Dissolution

The solubility of an ionic, hydrated salt like this compound in an organic solvent is a complex interplay of energetic factors. The oft-cited maxim "like dissolves like" provides a useful starting point, but a deeper, more mechanistic understanding is required for predictive power.[3][4]

-

Solvent Polarity and Dielectric Constant: The primary driver of solubility for an ionic compound is the solvent's ability to solvate the constituent ions—in this case, the copper(II) cation (Cu²⁺) and the nitrate anions (NO₃⁻). Polar solvents with high dielectric constants are effective at shielding the electrostatic attraction between these ions, facilitating their separation from the crystal lattice.

-

The Critical Role of the Water of Hydration: The three water molecules within the crystal structure are not passive passengers. They are integral to the salt's identity and solubility profile. In polar protic solvents such as alcohols, these water molecules can readily participate in and integrate with the solvent's existing hydrogen-bonding network, significantly aiding the dissolution process. Conversely, in aprotic or nonpolar solvents, these bound water molecules can be energetically unfavorable, hindering solubility.

-

Lattice Energy vs. Solvation Energy: For dissolution to occur, the energy released upon solvation of the ions by the solvent molecules must be sufficient to overcome the lattice energy—the energy that holds the ions together in the solid crystal. The strong ionic bonds in copper(II) nitrate necessitate solvents capable of providing substantial solvation energy.

-

Lewis Acid-Base Interactions & Complexation: The Cu²⁺ ion is a Lewis acid and can form coordination complexes with solvent molecules that act as Lewis bases (ligands).[5] Solvents with donor atoms like oxygen (e.g., in alcohols, DMF) or nitrogen can coordinate to the copper center, forming a stable complex that enhances solubility. This process is distinct from simple electrostatic solvation and is a key contributor to the salt's solubility in certain organic media.

The logical interplay of these factors is visualized below.

Caption: Relationship between solute/solvent properties and solubility.

Quantitative Solubility Data: A Comparative Overview

| Solvent | Formula | Type | Solubility ( g/100g solvent) | Temperature (°C) | Reference |

| Ethanol | C₂H₅OH | Polar Protic | 100 | 12.5 | [6][7] |

| Methanol | CH₃OH | Polar Protic | Very Soluble | Ambient | [8] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 20 | 25 | [6] |

| Ammonia (liquid) | NH₃ | Polar Protic | Very Soluble | N/A | [9] |

| Acetone | C₃H₆O | Polar Aprotic | Sparingly Soluble (turbidity observed) | Ambient | [10] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar Aprotic | Insoluble / Practically Insoluble | Ambient | [11][12] |

Field Insights: The exceptionally high solubility in ethanol is a cornerstone of its use in many synthetic procedures.[6][7] The insolubility in ethyl acetate is equally valuable, providing a method for precipitating the salt from reaction mixtures or for washing crystals to remove less polar organic impurities.[11][12]

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

For applications requiring precise solubility data not found in the literature, direct experimental determination is necessary. The equilibrium shake-flask method is a robust and widely accepted technique.[3] This protocol is designed to be a self-validating system, ensuring that true equilibrium is achieved and measured accurately.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks (20 mL)

-

Temperature-controlled orbital shaker or water bath with stirring capabilities

-

Analytical balance (± 0.1 mg)

-

Centrifuge capable of holding vials/flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

UV-Visible Spectrophotometer or other suitable analytical instrument (e.g., HPLC, ICP-OES)

Step-by-Step Methodology

-

Preparation of Slurry:

-

Add an excess amount of this compound to a pre-weighed vial. The key is to ensure a significant amount of undissolved solid will remain at equilibrium. A 5-10% w/v slurry is a good starting point.

-

Record the exact mass of the salt added.

-

Add a known volume (e.g., 10.0 mL) of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C).

-

Agitate the slurry at a constant rate for a predetermined period. Causality: A duration of 24 to 48 hours is typically sufficient to ensure the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.[13][14] Preliminary experiments can confirm the minimum time required.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the bulk of the solid to settle for 30 minutes at the same controlled temperature.

-

Centrifuge the vial at high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining undissolved solid. Trustworthiness: This step is critical to ensure that the subsequent sampling is of a saturated solution free from solid particulates, which would erroneously inflate the measured concentration.

-

-

Sample Preparation and Dilution:

-

Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. Causality: Filtration provides a final guard against microscopic particulates. The sample is weighed to accurately determine the density of the saturated solution, which is necessary to convert between mass/volume and mass/mass solubility.

-

Dilute the filtered sample to a known final volume with the same solvent to bring its concentration into the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the standards and the diluted sample using a suitable technique. For the blue Cu²⁺ ion, UV-Visible spectrophotometry is often convenient and effective. Measure the absorbance at the λ_max (typically around 800 nm for the aquated copper ion, though this may shift depending on the solvent coordination).

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample using its measured absorbance.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/100g of solvent, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Practical Applications in Research and Development

Understanding the solubility of this compound is not an academic exercise; it directly informs experimental design and process development.

-

Homogeneous Catalysis: In organic synthesis, copper nitrate is a privileged reagent used as a catalyst or oxidant.[1][15] Its high solubility in alcohols allows for the creation of homogeneous reaction mixtures, ensuring consistent catalyst activity and simplifying kinetic studies.

-

Menke Nitration: The classic Menke nitration of aromatic compounds uses copper nitrate in combination with acetic anhydride.[9] The solubility in this medium is essential for the reaction to proceed efficiently.

-

"Claycop" Reagent: This versatile solid-supported reagent is prepared by adsorbing hydrated copper nitrate onto clay.[9][11] The process relies on dissolving the salt, typically in an aqueous or alcoholic solution, before impregnation onto the solid support.

-

Materials Synthesis: The creation of copper(II) oxide (CuO) catalysts or semiconductor films often begins with a solution precursor.[9][11] Dissolving copper nitrate in a suitable organic solvent allows for controlled deposition techniques like spin-coating or dip-coating, followed by thermal decomposition to the desired oxide.[11]

Conclusion

This compound exhibits a clear preference for polar organic solvents, with polar protic solvents like ethanol and methanol demonstrating exceptional solvating power. This behavior is a direct consequence of the solvent's ability to overcome the salt's lattice energy through strong ion-solvation, hydrogen bonding, and Lewis acid-base interactions with the Cu²⁺ center. Its solubility ranges from very high in alcohols to practically nonexistent in less polar media like ethyl acetate. For the professional scientist, this spectrum of solubility is not a limitation but a powerful tool to be leveraged—enabling its use in homogeneous reactions, facilitating its purification, and guiding the formulation of advanced materials. Where precise data is paramount, the robust experimental protocol outlined herein provides a reliable pathway to quantifying this critical chemical property.

References

-

Title: Copper(II) nitrate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound Source: Chemister.ru URL: [Link]

-

Title: this compound: Properties, Applications, and Synthesis Source: American Elements URL: [Link]

-

Title: Copper nitrate: a privileged reagent for organic synthesis Source: Royal Society of Chemistry URL: [Link]

-

Title: Copper nitrate: A privileged reagent for organic synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Versatile Uses of Copper Nitrate Source: Blue Grass Chemical URL: [Link]

-

Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: ACS Publications URL: [Link]

-

Title: Solubilities Of Inorganic And Organic Compounds Source: T.S. Eliot Foundation URL: [Link]

-

Title: Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Cupric nitrate | Cu(NO3)2 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: Does salt affect the solubility of organic solvents in water? Source: Quora URL: [Link]

-

Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Colorado Boulder URL: [Link]

-

Title: Factors Affecting Solubility Source: YouTube URL: [Link]

-

Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: University of Technology, Iraq URL: [Link]

-

Title: The solubility of inorganic salts in organic solvents? Source: ResearchGate URL: [Link]

-

Title: 17.3: Factors that Affect Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: Copper(II) nitrate - Sciencemadness Wiki Source: Sciencemadness Wiki URL: [Link]

Sources

- 1. Copper nitrate: a privileged reagent for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bluegrasschemical.com [bluegrasschemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound [chemister.ru]

- 7. Cupric nitrate | Cu(NO3)2 | CID 18616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cupric nitrate trihydrate | 10031-43-3 [chemicalbook.com]

- 9. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. COPPER(II) NITRATE HYDRATE | 13778-31-9 [chemicalbook.com]

- 12. Copper(II) nitrate - Sciencemadness Wiki [sciencemadness.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Thermal decomposition of Copper(II) nitrate trihydrate

An In-Depth Technical Guide to the Thermal Decomposition of Copper(II) Nitrate Trihydrate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal decomposition of this compound, Cu(NO₃)₂·3H₂O. Designed for researchers, chemists, and materials scientists, this document delves into the mechanistic pathway, thermodynamic characteristics, and practical experimental protocols for analyzing this multi-stage process. The insights provided herein are grounded in established research to ensure scientific integrity and practical applicability.

Introduction: Significance of a Well-Characterized Decomposition

This compound is a common laboratory reagent and a crucial precursor in various fields, including the synthesis of catalysts, superconductors, and nanoscale copper oxides.[1] Its utility is fundamentally linked to its thermal decomposition, which provides a pathway to high-purity copper(II) oxide (CuO), a p-type semiconductor with significant applications. Understanding the precise mechanism, intermediate species, and temperature ranges of this decomposition is paramount for controlling the morphology, particle size, and purity of the final product. This guide elucidates the causal relationships behind the observable physicochemical changes during the thermolysis of Cu(NO₃)₂·3H₂O.

Physicochemical Properties of this compound

A foundational understanding of the starting material is critical. This compound is a blue, crystalline, and hygroscopic solid.[2] Its key properties are summarized below.

| Property | Value |

| Chemical Formula | Cu(NO₃)₂·3H₂O |

| Molar Mass | 241.60 g/mol |

| Appearance | Blue crystalline solid |

| Melting Point | 114 °C (237 °F)[2] |

| Decomposition Temp. | Begins around 80 °C[2] |

| Solubility | Soluble in water and ethanol |

The Stepwise Decomposition Pathway: A Mechanistic Overview

The thermal decomposition of this compound is not a single-step event but a sequential process involving dehydration, the formation of basic salt intermediates, and final conversion to copper(II) oxide. Heating the hydrated salt does not yield the anhydrous form; instead, it initiates a series of transformations.[2]

Step 1: Dehydration

The process begins with the loss of water of crystallization. This dehydration phase typically starts at temperatures between 80 °C and 100 °C.[2][3][4] Depending on the heating rate and atmospheric pressure, this can occur in one or more stages, with various hydrated intermediates like Cu(NO₃)₂·2.5H₂O and Cu(NO₃)₂·H₂O being proposed.[4]

Step 2: Formation of Basic Copper(II) Nitrate

As the temperature increases, the partially dehydrated salt undergoes hydrolysis, reacting with its own water molecules to form a basic copper nitrate intermediate. The most commonly identified intermediate is Cu₂(OH)₃NO₃.[2][4][5] This transformation is accompanied by the release of nitric acid and other gaseous products.[4]

Reaction: 2Cu(NO₃)₂·xH₂O(s) → Cu₂(OH)₃NO₃(s) + 3HNO₃(g) + (2x-3)H₂O(g)

Step 3: Final Decomposition to Copper(II) Oxide

In the final and most significant mass-loss stage, the basic copper nitrate intermediate decomposes to form the stable, black solid residue of copper(II) oxide (CuO).[4][6] This step occurs at temperatures typically ranging from 200 °C to 310 °C and involves the vigorous release of toxic nitrogen dioxide (NO₂) gas and oxygen (O₂).[5][7][8]

Overall Reaction: 2Cu(NO₃)₂(s) → 2CuO(s) + 4NO₂(g) + O₂(g)[8]

The complete pathway from the trihydrate to the final oxide product is visualized below.

Caption: Stepwise thermal decomposition pathway of Cu(NO₃)₂·3H₂O.

Thermodynamic & Quantitative Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) provides critical quantitative data on this process. The decomposition involves multiple endothermic and exothermic events.[1]

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Thermodynamic Nature |

| ~80 - 225 | ~35-40% | Dehydration and initial decomposition[3] | Endothermic |

| ~225 - 350 | ~23% | Decomposition of basic nitrate[3] | Exothermic[1] |

| Final Residue | ~33% (of initial mass) | CuO (Theoretical: 32.9%) | - |

Note: Exact temperatures and mass loss percentages can vary with experimental conditions such as heating rate and atmosphere.[3]

Experimental Protocol: TGA-MS Analysis

A self-validating protocol for analyzing the thermal decomposition of Cu(NO₃)₂·3H₂O involves using a TGA instrument coupled with a Mass Spectrometer (MS) for evolved gas analysis.

Instrumentation & Materials

-

TGA-MS System: A thermogravimetric analyzer connected via a heated capillary to a quadrupole mass spectrometer.

-

Crucible: Alumina or platinum crucible.

-

Sample: High-purity Cu(NO₃)₂·3H₂O crystals.

-

Purge Gas: High-purity Nitrogen or Argon (for inert atmosphere analysis).

Step-by-Step Methodology

-

Instrument Preparation: Start the TGA and MS systems and allow them to stabilize. Purge the TGA furnace with the selected inert gas (e.g., 50 mL/min) to establish a stable baseline.

-

Sample Preparation: Accurately weigh 5-10 mg of Cu(NO₃)₂·3H₂O into the tared TGA crucible.

-

Loading: Place the crucible onto the TGA balance mechanism. Ensure the furnace is sealed.

-

TGA Method Setup: Program the TGA with the desired temperature profile. A typical method is:

-

Isothermal: Hold at 30 °C for 10 minutes to stabilize.

-

Ramp: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

-

Isothermal: Hold at 600 °C for 5 minutes to ensure complete reaction.

-

-

MS Method Setup: Configure the MS to scan for relevant mass-to-charge ratios (m/z) of the expected gaseous products:

-

m/z = 18 (H₂O)

-

m/z = 30 (NO)

-

m/z = 32 (O₂)

-

m/z = 46 (NO₂)

-

-

Execution & Data Collection: Start the TGA-MS run. The TGA will record mass change as a function of temperature, while the MS will record the ion current for each selected m/z, indicating the evolution profile of each gas.

-

Data Interpretation: Correlate the mass loss steps observed in the TGA curve with the gas evolution profiles from the MS data to definitively assign gaseous products to each decomposition stage.

Caption: Experimental workflow for TGA-MS analysis of thermal decomposition.

Safety Precautions & Hazard Management

Rigorous safety protocols are non-negotiable when studying this reaction due to the hazardous nature of both the reactant and its decomposition products.

-

Oxidizing Agent: Copper(II) nitrate is an oxidizer and may intensify fire.[9] It should be stored away from combustible materials.[10][11]

-

Toxicity of Evolved Gases: The decomposition releases nitrogen dioxide (NO₂), a highly toxic and corrosive brown gas.[7][9] All experiments must be conducted in a well-ventilated fume hood or a closed system vented to a proper scrubbing apparatus.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][12]

-

Accidental Release: In case of a spill, isolate the area. Sweep up the solid material carefully to avoid generating dust and place it in a sealed container for disposal.[12][13]

-

Disposal: Dispose of the material and its residue in accordance with local, state, and federal regulations.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that serves as a classic example of solid-state thermolysis. A thorough understanding of its pathway—from initial dehydration through the formation of a basic nitrate intermediate to the final production of copper(II) oxide—is essential for its application in materials synthesis. By employing rigorous analytical techniques like TGA-MS and adhering to strict safety protocols, researchers can effectively control and characterize this reaction to produce materials with desired properties.

References

-

Kulkarni, S. et al. (ResearchGate). Thermal decomposition of copper (II) nitrate trihydrate: a DTA/TG... Available at: [Link]

-

Logvinenko, V. et al. (ResearchGate). Mechanism of thermal decomposition of hydrated copper nitrate in vacuo. Available at: [Link]

-

YouTube. (2020). Thermal Decomposition of Copper(II) Nitrate. Available at: [Link]

-

Chudinova, E. et al. (ResearchGate). Thermal decomposition of Cu(NO3)2.3H2O at reduced pressures. Available at: [Link]

-

Vedantu. What happens when copper nitrate undergoes heating class 12 chemistry CBSE. Available at: [Link]

-

Ryu, S. et al. (ResearchGate). Thermal Decomposition of Hydrated Copper Nitrate [Cu(NO3)2·3H2O] on Activated Carbon Fibers. Available at: [Link]

-

ECP Labchem. (2020). SDS Copper (II) Nitrate. Available at: [Link]

-

Frost, R.L. et al. (SciSpace). Thermal activation of copper nitrate. Available at: [Link]

-

Wikipedia. Copper(II) nitrate. Available at: [Link]

-

ResearchGate. Thermal decomposition of hydrated copper nitrate [Cu(NO3)2·3H2O] on activated carbon fibers | Request PDF. Available at: [Link]

-

Ryu, S. et al. (Semantic Scholar). Thermal Decomposition of Hydrated Copper Nitrate [Cu(NO3)2·3H2O] on Activated Carbon Fibers. Available at: [Link]

-

Carl ROTH. (2025). Safety Data Sheet: this compound. Available at: [Link]

-

West Liberty University. Copper (II) Nitrate Material Safety Data Sheet. Available at: [Link]

-

ChemSupply Australia. (2023). SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Copper(II) nitrate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. carbon.or.kr [carbon.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. What happens when copper nitrate undergoes heating class 12 chemistry CBSE [vedantu.com]

- 9. ecplabchem.co.nz [ecplabchem.co.nz]

- 10. carlroth.com [carlroth.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. westliberty.edu [westliberty.edu]

- 13. chemsupply.com.au [chemsupply.com.au]

An In-depth Technical Guide to Copper(II) Nitrate Trihydrate (CAS 10031-43-3) for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Blue Crystal

Copper(II) nitrate trihydrate, Cu(NO₃)₂·3H₂O, is far more than a vibrant blue crystalline solid. To the discerning researcher, it represents a versatile and powerful tool in a multitude of scientific disciplines. Its utility stems from a unique combination of properties: a readily available source of copper(II) ions, a potent oxidizing agent, and a versatile precursor for the synthesis of other copper compounds and materials.[1][2] This guide provides an in-depth exploration of this compound, moving beyond basic data to offer field-proven insights into its practical application, underlying chemical principles, and critical safety considerations.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective and safe use in any research or development setting. This deliquescent solid is highly soluble in water and ethanol.[3]

| Property | Value |

| CAS Number | 10031-43-3 |

| Molecular Formula | Cu(NO₃)₂·3H₂O |

| Molecular Weight | 241.60 g/mol [4] |

| Appearance | Blue crystalline solid[2] |

| Density | 2.32 g/cm³[5] |

| Melting Point | 114.5 °C (decomposes)[3] |

| Solubility in Water | Highly soluble; 381 g/100 mL at 40 °C[5] |

| pH of Aqueous Solution | Acidic |

Synthesis of this compound

The most common and straightforward laboratory synthesis of this compound involves the reaction of metallic copper with nitric acid.[6]

Experimental Protocol: Synthesis from Copper and Nitric Acid

-

Reaction Setup: In a well-ventilated fume hood, place copper turnings or wire into a large beaker.

-

Acid Addition: Slowly and carefully add dilute nitric acid to the beaker. The reaction is exothermic and produces nitrogen oxides, which are toxic gases. Therefore, slow addition and efficient ventilation are crucial.

-

Reaction: Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

-

-

Dissolution: Continue adding nitric acid until all the copper has dissolved. The solution will turn a characteristic blue color.

-

Crystallization: Gently heat the solution to concentrate it, then allow it to cool slowly. Blue crystals of this compound will form.

-

Isolation: Isolate the crystals by filtration and wash them with a small amount of cold distilled water.

-

Drying: Dry the crystals in a desiccator. Do not heat to dry, as this will cause decomposition.[5]

An alternative synthesis route involves the reaction of copper(II) oxide or copper(II) carbonate with nitric acid.[6]

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily for nitration and oxidation reactions.

Menke Nitration: A Mild Approach to Aromatic Nitration

The Menke nitration is the nitration of electron-rich aromatic compounds using a combination of copper(II) nitrate and acetic anhydride.[7] This method is often preferred for its milder conditions compared to traditional nitration with nitric and sulfuric acids, and it frequently shows a preference for ortho-nitration.[7] The reaction is believed to proceed through the in-situ formation of acetyl nitrate.

Caption: Proposed mechanism of the Menke Nitration.

Experimental Protocol: Menke Nitration of Phenol

-

Reagent Preparation: In a round-bottom flask, dissolve phenol in acetic anhydride.

-

Catalyst Addition: Slowly add finely ground this compound to the solution while stirring and maintaining the temperature below 30°C.

-

Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: Pour the reaction mixture into ice-water and stir until the excess acetic anhydride has hydrolyzed.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove acetic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting mixture of ortho- and para-nitrophenol can be separated by steam distillation or column chromatography.[8][9][10][11][12]

"Claycop": A Heterogeneous Nitrating and Oxidizing Reagent

"Claycop" is a reagent prepared by adsorbing hydrated copper(II) nitrate onto montmorillonite clay.[13][14] This solid-supported reagent offers several advantages, including ease of handling, mild reaction conditions, and simplified product purification by simple filtration.[14] Claycop is effective for the nitration of aromatic compounds and the oxidation of thiols to disulfides.

Experimental Protocol: Preparation of Claycop

-

Slurry Formation: Create a slurry of montmorillonite K-10 clay in a suitable solvent, such as acetone.

-

Addition of Copper Nitrate: While stirring vigorously, add a solution of this compound in the same solvent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Drying: Dry the resulting free-flowing blue powder in an oven at a temperature that does not cause decomposition of the nitrate salt (e.g., 80-100°C).

Catalysis in Oxidative Coupling Reactions

Copper(II) nitrate is an effective catalyst for oxidative coupling reactions, such as the polymerization of 2,6-dimethylphenol to produce polyphenylene oxide (PPO), an important engineering thermoplastic.[4] The catalytic activity is attributed to the ability of the copper(II) ion to facilitate the formation of phenoxy radicals.

Caption: Simplified catalytic cycle for the oxidative coupling of phenols.

Applications in Materials Science

Electroplating

Copper(II) nitrate is used in some electroplating bath formulations to provide a source of copper(II) ions for depositing a layer of copper onto a substrate.[2] This process is crucial in the electronics industry for creating conductive pathways on printed circuit boards and in other applications where a corrosion-resistant or decorative copper coating is desired.[2][3] A typical acid copper plating bath contains a copper salt (such as copper sulfate or copper nitrate), a strong acid (like sulfuric acid) to increase conductivity, and various organic additives to control the quality of the deposit.[3][15][16]

Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a common precursor in the synthesis of coordination polymers and MOFs.[1][17] These materials are of great interest due to their porous structures and potential applications in gas storage, catalysis, and sensing. The synthesis typically involves the reaction of copper(II) nitrate with an organic linker molecule under solvothermal conditions.[18]

Experimental Protocol: Synthesis of a Copper-Based Coordination Polymer

-

Solution Preparation: Prepare two separate solutions: one of this compound in a suitable solvent (e.g., water, ethanol, or DMF) and another of the organic linker (e.g., a carboxylic acid or a nitrogen-containing heterocyclic compound) in the same or a miscible solvent.[19]

-

Mixing and Reaction: Combine the two solutions in a reaction vessel. The mixture may be stirred at room temperature or heated under reflux or solvothermal conditions in a sealed container.[8]

-

Crystallization and Isolation: Over time, crystals of the coordination polymer will form. Isolate the product by filtration, wash with the reaction solvent, and dry.[8]

Other Notable Applications

-

Textile Dyeing: Copper(II) nitrate is used as a mordant in textile dyeing.[20] A mordant is a substance that helps to fix a dye to the fibers of a fabric, improving the wash-fastness and light-fastness of the color.[21] The copper ions form a coordination complex with the dye molecules, which then binds to the fabric.[20]

Experimental Protocol: Mordanting Wool with Copper(II) Nitrate

-

Mordant Bath Preparation: Dissolve this compound in water. The amount used is typically a small percentage of the weight of the dry fiber (e.g., 2-8%).[22]

-

Fiber Immersion: Add pre-wetted wool fibers to the mordant bath.

-

Heating: Gently heat the bath to a simmer (do not boil) and hold for about one hour.[22][23]

-

Cooling and Rinsing: Allow the bath to cool, then remove the fibers and rinse them thoroughly with water before dyeing.[22][24]

-

-

Pyrotechnics: Copper compounds, including the nitrate, are used in pyrotechnics to produce blue colors in fireworks.[2]

-

Wood Preservation: Copper-based formulations, including those derived from copper nitrate, are used to protect wood from decay and insect attack.[6][25][26][27]

-